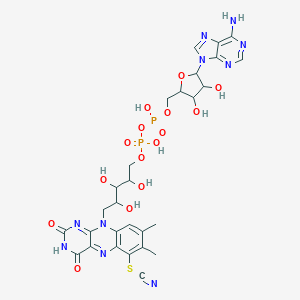

6-Thiocyanato-fad

Description

Properties

CAS No. |

101760-87-6 |

|---|---|

Molecular Formula |

C28H32N10O15P2S |

Molecular Weight |

842.6 g/mol |

IUPAC Name |

[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |

InChI |

InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |

InChI Key |

PLNGEFWUGKMPAV-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Synonyms |

6-SCN-FAD 6-thiocyanato-FAD |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 6 Thiocyanato Fad

Chemical Synthesis Methodologies

Chemical synthesis provides direct routes to access flavin analogs, often involving the modification of existing flavin precursors through targeted reactions. uni-konstanz.deuni-konstanz.debiorxiv.org

Modification of Flavin Adenine (B156593) Dinucleotide Precursors through Substitution Reactions

The synthesis of ring-modified flavin analogs, including those substituted at the C6 position, often originates from riboflavin (B1680620) derivatives. uni-konstanz.deuni-konstanz.de A common strategy involves substitution reactions on appropriately functionalized flavin precursors. While direct substitution on the FAD molecule itself can be challenging, modifications are typically performed at the riboflavin or flavin mononucleotide (FMN) level, followed by enzymatic conversion to the FAD form. uni-konstanz.debiorxiv.org

One approach to introduce substituents at the C6 position involves starting from 6-nitro flavins. uni-konstanz.de The nitro group can be reduced to an amino function, providing a handle for further derivatization. uni-konstanz.de

Derivatization from 6-Aminoflavins

A key method for synthesizing 6-substituted flavins, including 6-thiocyanato derivatives, involves starting from 6-aminoflavins. d-nb.infouni-konstanz.de The 6-amino group can be subjected to diazotization, forming a diazonium cation at the C6 position. d-nb.infouni-konstanz.de This diazonium salt is a reactive intermediate that can then undergo reactions with various nucleophiles. uni-konstanz.de

For the synthesis of 6-thiocyanato flavins, the 6-diazonium flavin is reacted with a thiocyanate (B1210189) source, such as ammonium (B1175870) thiocyanate. d-nb.infouni-konstanz.de This reaction allows for the introduction of the thiocyanato group at the C6 position of the flavin ring. d-nb.infouni-konstanz.de This approach has been successfully applied to synthesize 6-thiocyanato-riboflavin. d-nb.infouni-konstanz.de The formation of the 6-thiocyanate can be monitored spectrophotometrically. d-nb.info

An analogous procedure can be used for the formation of the FAD analogue, 6-thiocyanato-FAD, starting from the corresponding 6-amino-FAD precursor or by converting 6-thiocyanato-riboflavin or 6-thiocyanato-FMN enzymatically. d-nb.info

Considerations for Purity and Stability in Synthesis

Ensuring the purity and stability of synthetic flavin analogs like this compound is critical for their application in biochemical studies. d-nb.infoacs.org The chemical synthesis of 6-thiocyanato-riboflavin, for instance, has been reported, although obtaining a crystalline product can be challenging, leading to its use without further purification in some cases. d-nb.infod-nb.info

The stability of 6-thiocyanato flavins can be influenced by environmental conditions. For example, 6-thiocyanato flavins can be converted to 6-mercaptoflavins by reducing agents like dithiothreitol (B142953). d-nb.infonih.gov This conversion involves the thiocyanato group and highlights a potential reactivity of the analog. d-nb.info The stability of the synthesized product and the presence of impurities can be assessed using techniques such as high-performance liquid chromatography (HPLC). d-nb.info

Enzymatic Synthesis Approaches for Flavin Analogs and Implications for this compound

Enzymatic synthesis offers an alternative or complementary route for preparing FAD and its analogs, often providing greater specificity and milder reaction conditions compared to chemical methods. biorxiv.orgnih.govnih.gov

In Vitro Enzymatic Conversion Strategies using FAD Synthetase Systems

The natural biosynthesis of FAD from riboflavin involves a two-step enzymatic process catalyzed by riboflavin kinase and FAD synthetase (also known as FMN adenylyltransferase). biorxiv.orgmdpi.comwikipedia.orgsci-hub.se In many organisms, these activities reside in a bifunctional FAD synthetase enzyme. mdpi.comsci-hub.se

In vitro enzymatic synthesis of FAD analogs can be achieved using purified or partially purified FAD synthetase systems. uni-konstanz.denih.govnih.govresearchgate.net These enzymes can often accept modified flavin substrates, such as riboflavin analogs, and convert them to the corresponding FMN and FAD derivatives. uni-konstanz.denih.govoup.comresearchgate.net The bifunctional FAD synthetase from Corynebacterium ammoniagenes is one such system that has been used for the enzymatic synthesis of FAD analogs modified at the isoalloxazine ring and ribityl chain. biorxiv.orgoup.com

While FAD synthetase systems are generally versatile, their ability to convert a specific flavin analog, such as 6-thiocyanato-riboflavin or 6-thiocyanato-FMN, to this compound needs to be experimentally verified. Early attempts to convert 6-azidoriboflavin (B27432) and 6-thiocyanatoriboflavin (B1213648) to their FMN and FAD derivatives using a Brevibacterium ammoniagenes system showed potential, indicating that enzymatic conversion of 6-substituted flavins is feasible. d-nb.info The efficiency of conversion can vary depending on the specific analog and enzyme system used. oup.com

The enzymatic synthesis typically involves incubating the flavin analog (e.g., 6-thiocyanato-riboflavin or FMN) with ATP and the FAD synthetase enzyme. nih.gov The reaction conditions, including enzyme concentration, substrate concentration, and incubation time, can be optimized to maximize the yield of the desired FAD analog. nih.gov

Potential for In Vivo Biosynthetic Routes for Modified Flavins

The possibility of generating modified flavins, including analogs of FAD, within living cells has also been explored. biorxiv.orgnih.govresearchgate.net Some studies have demonstrated the in vivo incorporation of riboflavin analogs into flavoproteins by utilizing riboflavin-auxotrophic bacterial strains. researchgate.net These strains are unable to synthesize riboflavin themselves and can therefore take up externally supplied flavins or flavin analogs from the growth medium. researchgate.net

By providing a riboflavin-auxotrophic strain with a modified riboflavin analog, it may be possible for the cellular enzymatic machinery, including the endogenous flavokinase and FAD synthetase activities, to convert the analog into the corresponding FMN and FAD forms. wikipedia.orgnih.govresearchgate.net This approach could potentially lead to the in vivo production of modified flavoproteins containing analogs like this compound. researchgate.net

Research has shown that bacterial FAD synthetases can exhibit some promiscuity towards modified flavins. biorxiv.orgoup.com For example, the FAD synthetase from Methanocaldococcus jannaschii has been shown to be versatile in producing FAD analogs with modifications in the nucleobase. nih.gov This suggests the potential for other FAD synthetases to accept flavins modified at the isoalloxazine ring, such as 6-thiocyanato-riboflavin or FMN, for in vivo conversion to the FAD level. uni-konstanz.debiorxiv.org

While the direct in vivo biosynthesis of this compound from simple precursors has not been extensively reported, the successful in vivo incorporation of other flavin analogs suggests that this could be a viable route, particularly in engineered microbial systems designed for the production of specific flavin cofactors. nih.govresearchgate.netasm.org

Table 1: Summary of Synthesis Approaches for this compound

| Approach | Starting Material Examples | Key Steps | Advantages | Considerations |

| Chemical Synthesis | 6-Aminoflavins (riboflavin, FMN) | Diazotization, Reaction with Thiocyanate | Direct route, allows diverse modifications | Can involve multiple steps, potential purity issues |

| Enzymatic Synthesis (In Vitro) | 6-Thiocyanato-riboflavin or FMN | Incubation with FAD Synthetase and ATP | Specificity, milder conditions | Requires enzyme source, efficiency varies by analog |

| Enzymatic Synthesis (In Vivo) | 6-Thiocyanato-riboflavin | Uptake by auxotrophic strain, cellular enzymes | Potential for modified flavoproteins | Relies on cellular machinery, efficiency varies |

Table 2: Reported Yields and Purity for Selected Flavin Analog Syntheses (Illustrative)

| Compound Synthesized | Method | Reported Yield (%) | Purity Assessment Method | Notes | Source |

| 6-Thiocyanato-riboflavin | Chemical | Not specified | HPLC | Product not crystallized, used as is. d-nb.infod-nb.info | d-nb.infod-nb.info |

| FAD nucleobase analogues | Chemical | 10-51 | Not specified | Achieved in 1-3 steps. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |

| FAD nucleobase analogues | Enzymatic | High yields | Not specified | Using MjFMNAT. nih.gov | nih.gov |

| 7,8-dichloro-riboflavin-5'-monophosphate | Enzymatic | >95 | TLC and HPLC | Conversion from riboflavin analog. oup.com | oup.com |

Note: Yields and purity can vary significantly based on specific reaction conditions and scale.

Elucidation of Enzymatic Interactions and Active Site Environments Via 6 Thiocyanato Fad

General Principles of Flavin Analog-Based Active Site Probing

Flavoenzymes, which utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group, are involved in a wide array of biochemical reactions, primarily centered around redox chemistry. frontiersin.orgnih.govnih.gov The isoalloxazine ring of the flavin is the site of these redox reactions, and its chemical reactivity is finely tuned by the surrounding protein environment. frontiersin.orgnih.gov The modification of this ring system with specific chemical groups allows for the exploration of the active site's properties. nih.govnih.gov

Flavin analogs are designed to be structurally similar to the natural flavin cofactors, FAD and FMN, enabling them to bind to the active site of the corresponding apoprotein (the protein component of an enzyme without its cofactor). nih.govvirginia.edu This mimicry allows for the reconstitution of a functional or semi-functional enzyme, where the modified flavin can participate in, or report on, the catalytic cycle. frontiersin.orgnih.gov The ability of these artificial flavins to replace the native cofactor is a testament to the specificity of the flavin-binding site, which can accommodate subtle structural changes. nih.govvirginia.edu

Case Studies of Flavoenzyme Reconstitution and Characterization with 6-Thiocyanato-FAD

The practical application of this compound as an active site probe is best illustrated through specific examples of its use with different flavoenzymes. These case studies demonstrate how this flavin analog has provided detailed information on active site structure and function.

Phenol (B47542) hydroxylase is a flavoenzyme that catalyzes the hydroxylation of phenol and its derivatives to catechols, a critical step in the biodegradation of aromatic compounds. nih.govebi.ac.uk Studies involving the reconstitution of apo-phenol hydroxylase with this compound have yielded significant insights into the enzyme's active site. nih.gov

Upon binding to phenol hydroxylase, this compound undergoes a spontaneous conversion to 6-mercapto-FAD. nih.gov This transformation is likely facilitated by the attack of external protein thiols, suggesting a degree of flexibility and accessibility within the active site. nih.gov The resulting 6-mercapto-FAD enzyme becomes the actual probe for the active site environment.

The reactivity of the thiol group at the 6-position of the flavin with various thiol-specific reagents was used to assess its accessibility. The rates of reaction were compared to those of free 6-mercapto-flavin in solution. The results indicated a high degree of accessibility of the flavin 6-position to the solvent. nih.gov However, when the substrate phenol was bound to the enzyme, the accessibility of the flavin's 6-position was somewhat diminished, suggesting that substrate binding induces a conformational change that partially shields the flavin from the solvent. nih.gov

The reaction of the 6-mercapto-FAD enzyme with N-ethylmaleimide (NEM) was particularly informative, displaying biphasic kinetics. This complex reaction profile provided further details about the dynamic nature of the active site and the flavin's interaction with its protein environment. nih.gov

Table 1: Reactivity of 6-Mercapto-FAD in Phenol Hydroxylase

| Condition | Accessibility of Flavin 6-Position | Interpretation |

|---|---|---|

| Uncomplexed Enzyme | High | The active site is relatively open to the solvent. |

| Phenol-Bound Enzyme | Decreased | Substrate binding causes a conformational change that restricts access to the flavin. |

Thioredoxin reductase is a crucial enzyme in cellular redox regulation, catalyzing the NADPH-dependent reduction of thioredoxin. nih.govvirginia.edu This enzyme family is characterized by the presence of a redox-active disulfide in their active site. nih.govvirginia.edu In many thioredoxin reductases, cysteine residues are located in close proximity to the bound FAD cofactor. nih.govnih.gov

While direct studies using this compound with thioredoxin reductase are not extensively detailed in the provided search results, the known characteristics of the enzyme's active site make it a prime candidate for such probing. The thiocyanate (B1210189) group of this compound is susceptible to nucleophilic attack by thiols. nih.gov Therefore, its incorporation into the active site of thioredoxin reductase would be expected to result in a reaction with nearby cysteine residues.

The spontaneous conversion of this compound to 6-mercapto-FAD, as observed in other flavoenzymes like lactate (B86563) oxidase and D-amino acid oxidase, is indicative of a thiol residue within the flavin binding site. nih.gov Given that thioredoxin reductase contains catalytically important cysteine residues in its active site, the use of this compound could serve as a powerful tool to confirm the proximity of these cysteines to the flavin moiety. nih.govnih.gov A rapid conversion to 6-mercapto-FAD upon reconstitution would provide strong evidence for a cysteine residue positioned to interact with the C6 position of the flavin.

Table 2: Expected Reactivity of this compound in Thioredoxin Reductase

| Feature of Thioredoxin Reductase Active Site | Expected Outcome with this compound | Information Gained |

|---|---|---|

| Proximity of Cysteine Residues to FAD | Spontaneous conversion to 6-mercapto-FAD | Confirmation of Cys residue near the flavin 6-position. |

| Conformational Changes During Catalysis | Altered reactivity of the 6-mercapto-FAD with thiol reagents | Insights into the dynamic nature of the active site. |

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govworthington-biochem.com This enzyme has been a subject of interest due to its role in neurotransmitter metabolism. frontiersin.orgnih.gov The reconstitution of apo-DAAO with this compound has provided valuable information about its active site.

Similar to phenol hydroxylase and lactate oxidase, the this compound derivative of DAAO undergoes a slow, spontaneous conversion to the 6-mercaptoflavin form in the absence of external thiols. nih.gov This observation strongly suggests the presence of a thiol-containing residue within the flavin-binding site of DAAO. nih.gov

Furthermore, studies on DAAO have shown that the binding of ligands, such as substrates or inhibitors, can significantly affect the conformation and stability of the enzyme. nih.govnih.gov For instance, the binding of the inhibitor benzoate (B1203000) or the pseudo-substrate trifluoro-D-alanine stabilizes the holoenzyme and increases its resistance to denaturation and proteolysis. nih.gov This stabilization is associated with a tighter binding of the FAD cofactor. nih.gov

The use of this compound (and its product, 6-mercapto-FAD) in conjunction with the binding of various ligands could offer a more detailed picture of these conformational changes. By monitoring the reactivity of the 6-mercapto group in the presence and absence of different ligands, it would be possible to map the ligand-induced alterations in the flavin's microenvironment. For example, a decrease in the reactivity of the 6-mercapto group upon ligand binding would indicate a closing of the active site structure.

Table 3: Ligand Binding Effects on D-Amino Acid Oxidase

| Ligand | Effect on Holoenzyme | Implication for Flavin Environment |

|---|---|---|

| Benzoate | Stabilization, increased FAD affinity | More compact active site, potentially shielding the flavin. |

| Trifluoro-D-alanine | Stabilization, increased FAD affinity | Similar to benzoate, a more closed conformation is induced. |

| Chlorpromazine | Destabilization, resembles apoprotein | More open and flexible active site, potentially increasing flavin accessibility. |

Glutathione (B108866) Reductase: Structural Changes and Accessibility within the Active Site

The reconstitution of apo-glutathione reductase with this compound (6-SCN-FAD) has been instrumental in probing the active site of this crucial enzyme. d-nb.info In human erythrocyte glutathione reductase, the 6-SCN-FAD derivative allows for the investigation of the accessibility of the flavin's C6-position to external reagents. d-nb.info Studies have shown that dithiothreitol (B142953) (DTT) can access the 6-thiocyanato substituent on the re-face of the flavin, which is the side where the pyridine (B92270) nucleotide binds. d-nb.info This accessibility is demonstrated by the conversion of the 6-SCN-FAD to 6-mercapto-FAD upon the addition of DTT, even when the enzyme is saturated with glutathione (GSH). d-nb.info The second-order rate constant for this conversion is slightly increased in the presence of GSH, suggesting that the binding of GSH may induce a conformational change that enhances the accessibility of the flavin's re-face. d-nb.info

Upon conversion to 6-mercapto-FAD within the active site, X-ray diffraction analysis at 3Å resolution reveals specific structural rearrangements. d-nb.info The 6-mercapto group is situated in close proximity to several key active site residues, including Glycine 62, Cysteine 63, Lysine 66, and Glutamate 201. d-nb.info The introduction of the bulkier mercapto group causes slight shifts in the positions of these residues. Notably, Lysine 66 moves a fraction of an Angstrom away from the flavin-6-sulfur linkage, and the carboxyl group of Glutamate 201, which forms a salt bridge with Lysine 66, is displaced by approximately 0.2 Å. d-nb.info Similarly, the carboxyl group of Glycine 62 shifts by about 0.2 Å to accommodate the sulfur atom. d-nb.info These subtle yet significant structural changes provide a detailed picture of the flexibility and adaptability of the glutathione reductase active site.

DT-Diaphorase: Investigation of Flavin Pocket Polarity and Inhibitor Effects

The application of 6-SCN-FAD extends to the study of other flavoenzymes, such as DT-diaphorase. In this enzyme, the chemical reactivity of the 6-thiocyanato group serves as a reporter on the polarity of the flavin binding pocket. The environment surrounding the flavin can influence the stability and reactivity of the 6-SCN group, providing insights into the local dielectric constant and the presence of charged residues. Furthermore, the effects of various inhibitors on the accessibility and reactivity of the 6-SCN-FAD can be monitored. By observing changes in the rate of reaction of the thiocyanato group with nucleophiles in the presence and absence of inhibitors, researchers can deduce how these inhibitors alter the conformation and accessibility of the active site.

Flavin-Binding Proteins and Other Flavoenzymes: Comparative Analysis of this compound Binding and Reactivity

Comparative studies using 6-SCN-FAD across a range of flavin-binding proteins and flavoenzymes have revealed significant differences in the accessibility of the flavin 6-position to the solvent. nih.gov For instance, when 6-SCN-flavin is bound to riboflavin-binding protein, the thiocyanato group is inaccessible to attack by dithiothreitol (DTT). nih.gov In contrast, the derivatives of lactate oxidase and D-amino acid oxidase exhibit limited accessibility. nih.gov However, in flavodoxin and Old Yellow Enzyme, the 6-position is readily accessible to DTT, indicating a more exposed flavin environment in these proteins. nih.gov

These differences in reactivity provide valuable information about the protein structure surrounding the flavin cofactor. Furthermore, in some enzymes like lactate oxidase and D-amino acid oxidase, the 6-SCN-FAD derivative spontaneously converts to the 6-mercaptoflavin form even without the addition of an external thiol. nih.gov This suggests the presence of a reactive thiol group within the active site of these enzymes that is positioned to attack the 6-thiocyanato substituent. nih.gov The spectral properties of the resulting protein-bound 6-mercaptoflavin also vary widely among different proteins, reflecting differences in the active site environment. For example, flavodoxin and riboflavin-binding protein stabilize the neutral form of 6-mercaptoflavin, while Old Yellow Enzyme, lactate oxidase, and D-amino acid oxidase stabilize the anionic form, likely due to the presence of a positively charged residue near the flavin's pyrimidine (B1678525) ring. nih.gov

Nucleophilic Displacement Reactions of this compound within Enzyme Active Sites

The thiocyanato group at the C6-position of the flavin ring in 6-SCN-FAD is susceptible to nucleophilic attack. This reactivity is a key feature that makes this compound a valuable probe for studying enzyme active sites.

Conversion to 6-Mercaptoflavin

A primary reaction of enzyme-bound 6-SCN-FAD is its conversion to 6-mercapto-FAD. This can be initiated by the addition of external nucleophiles, such as dithiothreitol (DTT), or in some cases, by a nucleophilic residue within the enzyme's active site itself. nih.govd-nb.info In phenol hydroxylase, for example, the 6-SCN-FAD enzyme spontaneously converts to the 6-mercaptoflavin form, likely due to the attack of external protein thiols following dissociation of the flavin. nih.gov This conversion is a nucleophilic displacement reaction where the thiol attacks the sulfur atom of the thiocyanato group, displacing the cyanide ion. chemguide.co.uk

Identification of Proximal Thiol Residues

The spontaneous conversion of 6-SCN-FAD to 6-mercapto-FAD in enzymes like lactate oxidase and D-amino acid oxidase strongly indicates the presence of a nearby cysteine residue in the active site. nih.gov This intrinsic reactivity allows for the identification of thiol groups that are in close proximity to the flavin C6-position. By observing this reaction, researchers can infer the spatial relationship between the flavin cofactor and specific amino acid residues, providing crucial information for understanding the enzyme's structure and catalytic mechanism.

Kinetic Analysis of Reaction Rates with Nucleophiles

The kinetics of the reaction of 6-SCN-FAD with various nucleophiles provide quantitative insights into the accessibility and reactivity of the flavin in different enzyme environments. For free 6-thiocyanatoflavins at pH 7.0 and 20°C, the second-order rate constant for the reaction with dithiothreitol to form 6-mercaptoflavin is approximately 1000 M⁻¹ min⁻¹. nih.govd-nb.info The reaction with sulfite (B76179) to yield 6-S-SO₃⁻-flavin occurs at a rate of 55 M⁻¹ min⁻¹. nih.govd-nb.info When 6-SCN-FAD is bound to an enzyme, these rates can be significantly altered, reflecting the degree of solvent exposure and the specific chemical environment of the active site. For instance, the reaction of 6-mercapto-FAD reconstituted in phenol hydroxylase with various thiol-specific reagents was followed spectroscopically to determine reaction rates, which suggested a high degree of accessibility to the flavin 6-position. nih.gov

Table of Compounds

Spectroscopic and Biophysical Characterization of 6 Thiocyanato Fad and Its Enzyme Complexes

Absorption Spectroscopy in Elucidating Flavin-Protein Interactions

Absorption spectroscopy is a fundamental technique for studying flavins and their interactions with proteins. The characteristic π-π* electronic transitions of the isoalloxazine ring give rise to distinct absorption bands in the visible and ultraviolet regions, which are sensitive to the flavin's environment and redox state.

Spectral Shifts and Changes in Absorbance Maxima upon Enzyme Binding

Upon binding to an enzyme, 6-thiocyanato-FAD can exhibit spectral shifts and changes in absorbance maxima compared to its free form. These changes are indicative of the altered microenvironment around the flavin within the protein active site. Factors such as polarity, hydrogen bonding, and charge interactions with surrounding amino acid residues can influence the electronic transitions of the flavin chromophore, leading to observable shifts in the absorption spectrum. For instance, interactions between flavins and proteins can lead to spectral shifts researchgate.net. The spectral properties of protein-bound 6-mercaptoflavin, a derivative often generated from this compound, vary widely among different proteins, suggesting diverse flavin environments nih.gov. Stabilization of neutral or anionic flavin species by the protein can also contribute to these spectral differences nih.gov.

Monitoring of Redox States and Adduct Formation

Absorption spectroscopy is also crucial for monitoring the redox states of this compound within enzyme complexes. Flavins can exist in oxidized, semiquinone (neutral or anionic radical), and fully reduced forms, each possessing a distinct absorption spectrum. By observing changes in the absorbance bands at specific wavelengths, researchers can track the reduction and oxidation of the flavin cofactor during enzymatic catalysis.

Furthermore, absorption spectroscopy can be used to detect the formation of adducts between this compound and nucleophiles within the active site. The thiocyanate (B1210189) group at the 6-position is susceptible to nucleophilic attack nih.gov. For example, 6-thiocyanatoflavins can react with dithiothreitol (B142953) to form 6-mercaptoflavins, a conversion that can be followed spectrophotometrically by changes in absorbance, particularly around 440 nm and 600 nm d-nb.info. The formation of 6-mercaptoflavin anion, for instance, is characterized by substantial absorption at 600 nm d-nb.info.

Fluorescence Spectroscopy for Probing Active Site Microenvironments

Fluorescence spectroscopy provides complementary information to absorption spectroscopy, offering insights into the microenvironment and dynamics of the flavin cofactor within the protein active site. The fluorescence properties of flavins, including intensity, emission maximum, and lifetime, are highly sensitive to their surroundings.

Fluorescence Quenching Mechanisms upon Protein Binding

The fluorescence of flavins is often quenched upon binding to proteins. This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent complex) or dynamic (collisional) quenching researchgate.netmdpi.comwikipedia.org. Protein binding can induce conformational changes that bring quenching residues (e.g., aromatic amino acids like tryptophan or tyrosine) or other quenching moieties into proximity with the flavin chromophore scielo.brnih.gov. Alternatively, binding can restrict the flavin's motion, affecting internal quenching processes. The efficiency of fluorescence quenching can provide information about the accessibility of the flavin to quenchers and the nature of the protein-flavin interaction researchgate.netscielo.br. For free FAD in solution, a heterogeneous fluorescence intensity decay with both ultrafast and moderate quenching components has been reported mdpi.com. Protein-bound FAD generally exhibits a shorter fluorescence lifetime compared to free FAD due to efficient quenching mechanisms, such as the folding of FAD which induces quenching of the isoalloxazine chromophore by adenine (B156593) mdpi.com.

pH Dependence of Fluorescence Lifetime in Biological Contexts

The fluorescence lifetime of flavins can be sensitive to pH, reflecting changes in protonation states that affect their electronic structure and decay pathways. While the fluorescence lifetime of FAD in solution may remain unchanged across a range of pH values, its lifetime within a cellular or protein environment can exhibit pH dependence mdpi.comresearchgate.netnih.gov. This pH sensitivity can be utilized to probe the local pH within the active site of a flavoprotein mdpi.com. Studies on FAD in HeLa cells, for example, have shown that the average fluorescence lifetime decreases with increasing intracellular pH, suggesting its potential use as an indicator of intracellular pH mdpi.comresearchgate.net.

Advanced Spectroscopic Techniques in Structural and Mechanistic Analysis

Beyond standard absorption and fluorescence spectroscopy, advanced techniques provide more detailed structural and mechanistic information about this compound and its enzyme complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the semiquinone radical form of flavins researchgate.netnih.govsrce.hr. EPR can provide information about the electronic environment, spin state, and interactions of the flavin radical with nearby paramagnetic centers or magnetic nuclei within the protein active site researchgate.netresearchgate.net. This is particularly useful for characterizing the semiquinone state of this compound formed during redox cycles nih.gov. EPR studies have been used to probe the electronic state of bound iron cofactors in proteins, which can interact with flavins nih.gov. Time-resolved EPR can identify transient paramagnetic species and provide insights into electron transfer pathways nih.gov.

Resonance Raman (RR) spectroscopy is another valuable technique that selectively enhances the Raman scattering of vibrational modes coupled to an electronic transition edinst.comresearchgate.netstfc.ac.uk. By tuning the excitation wavelength to an absorption band of this compound, RR spectroscopy can provide detailed information about the vibrational modes of the flavin chromophore and how they are affected by protein binding and changes in redox state edinst.comnih.gov. This sensitivity to the flavin's environment and conformation makes RR spectroscopy useful for understanding the structural changes that occur during catalysis or upon interaction with substrates or inhibitors nih.gov. RR spectroscopy can selectively amplify signals from chromophores, simplifying the interpretation of spectra edinst.com.

Other advanced techniques, such as time-resolved absorption spectroscopy, can be used to study the kinetics of electron transfer and other fast processes involving this compound within enzyme complexes researchgate.netpku.edu.cnnih.gov. These techniques provide a more complete picture of the dynamic events occurring at the flavin active site.

Circular Dichroism (CD) for Conformational Changes induced by this compound

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary and tertiary structure of proteins and detecting conformational changes unl.ptunivr.itresearcherslinks.comconceptlifesciences.comnih.gov. It measures the differential absorption of left and right circularly polarized light by chiral molecules unl.ptunivr.it. CD spectroscopy can provide information on the structure of proteins, peptides, nucleic acids, and other chiral compounds unl.pt. Applications include secondary structure prediction, tertiary structure fingerprinting, and the detection of conformational changes unl.pt. Changes in the CD spectrum of a protein upon binding of a ligand like this compound can indicate alterations in the protein's conformation univr.ituni-hannover.de. While the provided search results discuss the general application of CD for studying protein conformational changes and interactions unl.ptunivr.itresearcherslinks.comconceptlifesciences.comnih.govuni-hannover.deip-paris.fr, specific data on conformational changes induced by this compound in enzyme complexes using CD are not explicitly detailed in the search snippets. However, the principle suggests that such studies would involve comparing the CD spectra of the free enzyme, free this compound, and the enzyme-6-Thiocyanato-FAD complex to identify spectral shifts or changes in intensity that correlate with structural rearrangements in the protein or the cofactor upon binding.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a magnetic resonance technique used to study species with unpaired electrons, such as radicals, radical cations, and transition metal ions auburn.edulibretexts.orgdu.ac.insrce.hr. EPR is particularly valuable for detecting and characterizing radical intermediates that may be formed during enzymatic reactions involving flavin cofactors like FAD and its analogues libretexts.orgsrce.hrnih.gov. The technique relies on the interaction of unpaired electrons with an external magnetic field and microwave radiation auburn.edulibretexts.orgdu.ac.in. The resulting spectrum provides information about the identity, quantity, dynamics, and environment of the radical species srce.hrnih.gov. The g-factor, a dimensionless parameter obtained from EPR spectra, is characteristic of the electronic environment of the unpaired electron and can aid in identifying specific radical species du.ac.insrce.hr. Hyperfine and superhyperfine interactions with magnetic nuclei can provide further structural details about the radical center and its surroundings auburn.edu.

Studies using this compound with enzymes like phenol (B47542) hydroxylase have employed EPR spectroscopy nih.govresearchgate.net. While the snippets confirm the use of EPR in characterizing enzyme complexes with thiocyanate and related compounds mdpi.comnih.govnih.gov, specific details on the detection and characterization of radical species involving this compound itself from these searches are limited. However, the application of EPR in characterizing the active site of a thiocyanate-forming protein and its iron cofactor highlights the relevance of this technique in studying systems involving thiocyanate moieties and potential radical intermediates nih.gov. The g-factor value of 2.147 was reported for a copper(II) thiocyanate complex, indicating the presence of paramagnetic species mdpi.com. The principles of EPR suggest that if this compound or its enzyme complexes form radical species during catalysis or interaction, EPR spectroscopy would be a suitable method for their detection and characterization.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Thiocyanate Moiety

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds within a molecule anton-paar.comnih.govlibretexts.orglibretexts.orgacs.orgnih.govmdpi.comnih.gov. These techniques measure the vibrations of molecules upon interaction with infrared light (IR) or through inelastic scattering of light (Raman) anton-paar.comnih.govmdpi.com. The resulting spectra contain characteristic peaks that act as a "fingerprint" for the molecule, allowing for its identification and structural characterization anton-paar.comnih.govacs.orgnih.govmdpi.comnih.gov. IR and Raman spectroscopy are complementary, as different molecular vibrations are active in each technique based on changes in dipole moment (IR) or polarizability (Raman) nih.govmdpi.com.

For this compound, IR and Raman spectroscopy can be used to specifically probe the vibrational modes associated with the thiocyanate (-SCN) group. The thiocyanate group exhibits characteristic stretching vibrations in the IR spectrum, typically in the region around 2040-2100 cm⁻¹ for the C≡N stretch and weaker bands for the C-S stretch mdpi.comtsijournals.com. These vibrational frequencies can be sensitive to the chemical environment of the thiocyanate group, including its interaction with an enzyme active site.

Search results indicate the use of IR spectroscopy in characterizing thiocyanate-containing complexes, with a strong νC-N band observed tsijournals.com. A peak at 2086 cm⁻¹ was assigned to the C≡N stretching vibrations in a copper(II) thiocyanate complex mdpi.com. While direct IR or Raman spectra of this compound are not provided in the snippets, the application of these techniques to thiocyanate compounds and biological samples is well-established mdpi.comnih.govlibretexts.orglibretexts.orgacs.orgnih.govmdpi.comnih.govresearchgate.net. Vibrational spectroscopy can provide a unique fingerprint for the thiocyanate moiety in this compound and reveal how its vibrational characteristics change upon binding to an enzyme, potentially indicating the nature of the interaction (e.g., through nitrogen or sulfur).

Chromatographic Techniques for Separation, Purity Assessment, and Interaction Studies

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds, including modified nucleotides like this compound ip-paris.frnih.govirejournals.comnih.govsgkgdcvinukonda.ac.inthermofisher.comslideshare.netnih.govnih.gov. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase irejournals.comnih.govsgkgdcvinukonda.ac.inslideshare.net. Various types of chromatography exist, including column chromatography, high-pressure liquid chromatography (HPLC), and thin-layer chromatography (TLC), each utilizing different principles of separation such as adsorption, partition, ion exchange, size exclusion, or affinity irejournals.comnih.govsgkgdcvinukonda.ac.inthermofisher.comslideshare.netnih.gov.

For this compound, chromatographic techniques are crucial for its synthesis, purification, and characterization of its purity. HPLC analysis was used to assess the purity of 6-thiocyanatoriboflavin (B1213648), indicating that the final product was 90-95% pure d-nb.info. Column chromatography on Bio-Gel P-2 was employed to free the FAD derivative from salt after synthesis d-nb.info.

Chromatography can also be used to study the interaction of this compound with enzymes. Techniques like affinity chromatography could potentially be used if the enzyme can be immobilized on a stationary phase, allowing this compound to bind specifically and be separated from unbound molecules irejournals.comnih.govthermofisher.comslideshare.net. Size-exclusion chromatography (SEC) can be used to assess the formation of enzyme-cofactor complexes and determine their molecular weight nih.govnih.gov. Changes in the elution profile of the enzyme or cofactor upon mixing can indicate complex formation. While specific interaction studies of this compound with enzymes using chromatography are not detailed in the provided snippets, the general application of these techniques for studying biomolecular interactions and assessing purity is well-documented nih.govirejournals.comnih.govthermofisher.comslideshare.netnih.gov.

Mechanistic Investigations Utilizing 6 Thiocyanato Fad As a Tool

Elucidation of Catalytic Mechanisms in Flavoenzymes through Analog Substitution

The substitution of native FAD with 6-thiocyanato-FAD allows for the investigation of catalytic mechanisms in flavoenzymes. Studies have shown that 6-thiocyanatoflavins can bind tightly to apoflavin enzymes that typically bind riboflavin (B1680620), FMN, or FAD. nih.gov This tight binding enables researchers to study the enzyme's interaction with a modified cofactor and observe alterations in catalytic activity or spectral properties.

For instance, this compound has been used to reconstitute phenol (B47542) hydroxylase. In this case, the 6-SCN-FAD enzyme spontaneously converted to the 6-mercaptoflavin form, likely due to flavin dissociation followed by attack by external protein thiols. nih.gov This observation provided insights into the accessibility of the flavin's 6-position within the enzyme's active site and suggested the proximity of thiol residues. nih.gov

Another example involves the use of this compound with mutated forms of Escherichia coli thioredoxin reductase. researchgate.netresearchgate.net By substituting FAD with this compound in enzymes where specific cysteine residues near the active site were mutated to serine, researchers could probe for interactions between these thiols and the flavin analog. researchgate.netresearchgate.net The absence of conversion to 6-mercapto-FAD in these mutants suggested that the mutated cysteine residues were not positioned to react with the 6-position of the flavin. researchgate.net

Role of the 6-Thiocyanato Moiety in Electron Transfer Pathways and Redox Chemistry

The thiocyanate (B1210189) group at the 6-position of the flavin ring can influence the electron transfer pathways and redox chemistry of the cofactor within the enzyme. Flavins are known for their versatile redox properties, capable of participating in both one-electron and two-electron transfer reactions, and can exist in oxidized (quinone), semiquinone (radical), and reduced (hydroquinone) states. wikipedia.orgnih.govlibretexts.orgresearchgate.net The environment within the flavoenzyme's active site, including interactions with amino acid residues, can significantly impact the flavin's redox potential and favored electron transfer pathway. nih.govresearchgate.net

While native FAD can undergo various redox transitions, the introduction of the electron-withdrawing thiocyanate group at the 6-position can alter the electronic properties of the isoalloxazine ring. This modification can potentially influence the stability of different redox states (e.g., semiquinone) and affect the rates and mechanisms of electron transfer between the flavin and its substrates or other redox partners.

Studies on 6-thiocyanatoflavins have shown their susceptibility to nucleophilic displacement reactions with thiols, resulting in the formation of 6-mercaptoflavins. nih.govnih.gov This reactivity can be exploited to assess the accessibility of the flavin's 6-position to solvent or specific protein residues, providing indirect information about the environment influencing electron transfer. nih.gov

The spectral properties of flavins are highly sensitive to their redox state and environment, allowing for spectroscopic monitoring of reactions. wikipedia.org Modifications like the addition of a thiocyanate group can lead to distinct absorbance spectra, which can be used to follow the redox chemistry of this compound within an enzyme. wikipedia.orgd-nb.info

Investigation of Enzyme-Substrate and Enzyme-Cofactor Intermediates

This compound can be used to investigate the formation and properties of enzyme-substrate and enzyme-cofactor intermediates. By substituting native FAD with this analog, researchers can potentially trap or alter the stability of intermediates that occur during the catalytic cycle.

The spontaneous conversion of 6-SCN-FAD to 6-mercaptoflavin observed in phenol hydroxylase suggests the formation of an intermediate where the flavin becomes accessible to protein thiols. nih.gov This type of observation can provide clues about conformational changes or transient states of the enzyme-cofactor complex during catalysis.

In some flavoenzymes, covalent adducts between the flavin and substrates or intermediates can form. nih.gov While direct evidence of covalent intermediates specifically with this compound is less documented in the provided context, the altered electronic and steric properties introduced by the thiocyanate group could potentially influence the formation or stability of such adducts, thereby aiding in their detection and characterization.

The use of flavin analogs, including those substituted at the 6-position, has been a general strategy for probing the active site and understanding the nature of intermediates in flavoenzyme catalysis. d-nb.info The reactivity of the 6-thiocyanato group can serve as a reporter for the environment around the flavin, which is crucial for the formation and transformation of catalytic intermediates.

Photo-induced Reactions and Photolysis Studies with 6-Thiocyanatoflavins

Flavins are known to be photoreactive molecules, and photo-induced reactions and photolysis studies can provide further information about their properties and interactions. libretexts.orgbritannica.com While the primary focus of this compound is its use as a tool in enzymatic mechanisms, the photoreactivity of 6-thiocyanatoflavins has also been investigated.

Studies on 6-azidoflavins, which are related 6-substituted flavins, have shown facile photolysis, yielding 6-aminoflavin and other products resulting from the opening of the flavin benzene (B151609) ring. nih.govd-nb.info Although the provided information does not detail specific photo-induced reactions or photolysis studies directly involving this compound in the context of enzyme mechanisms, the presence of the thiocyanate group could potentially influence the photochemical properties of the flavin ring.

Photo-induced reactions can be used to generate reactive species or induce specific transformations in flavins. libretexts.orgmdpi.com If this compound exhibits specific photoreactivity within an enzyme's active site, it could potentially be used for photoaffinity labeling or to study light-dependent enzymatic processes, although this is not explicitly supported by the provided search results regarding this specific analog. General photolysis involves the breakdown of molecules through light absorption. libretexts.orgbritannica.com The photolytic behavior of 6-thiocyanatoflavins could offer insights into the stability of the molecule under illumination and potential degradation pathways.

Broader Applications and Future Directions in 6 Thiocyanato Fad Research

Development of Novel Biochemical Probes and Biosensors

6-Thiocyanato-FAD has been effectively utilized as an active site probe for flavoproteins. researchgate.netnih.gov A notable example is its application in studying phenol (B47542) hydroxylase, where it was substituted for the native FAD. researchgate.netnih.gov Researchers observed that the 6-SCN-FAD enzyme spontaneously converted to the 6-mercaptoflavin form, likely due to the dissociation of the flavin and subsequent reaction with protein thiols. researchgate.netnih.gov This conversion and the distinct spectral properties of the resulting 6-mercapto-FAD enzyme allowed for the investigation of the flavin's accessibility within the active site. researchgate.netnih.gov

By treating the enzyme reconstituted with 6-mercapto-FAD with various thiol-specific reagents, it was determined that the flavin 6-position is highly accessible. researchgate.netnih.gov The accessibility was somewhat reduced in the presence of the substrate phenol. researchgate.netnih.gov These findings demonstrate the utility of 6-substituted flavins like this compound in mapping the topology of enzyme active sites and understanding substrate-induced conformational changes. The spectral shifts upon binding and reaction provide a clear readout for these molecular events.

The reactivity of the 6-position in these analogs allows for the development of biosensors. Changes in the local environment, such as the binding of a ligand or a change in redox state, can be transduced into a measurable signal, often a change in absorbance or fluorescence.

Contributions to Understanding Flavin-Dependent Metabolic Pathways and Regulation

Flavin adenine (B156593) dinucleotide (FAD) is a critical redox cofactor in a multitude of metabolic pathways. wikipedia.orgslideshare.net FAD-dependent enzymes are involved in electron transport, DNA repair, nucleotide biosynthesis, fatty acid beta-oxidation, and amino acid catabolism. wikipedia.orgslideshare.net The use of FAD analogs, such as this compound, provides a powerful method to dissect the mechanisms of these complex enzymatic reactions.

By replacing the native FAD with an analog, researchers can study the impact of altered electronic properties and steric bulk at a specific position on enzyme function. For instance, the study of phenol hydroxylase with this compound and 6-mercapto-FAD provided insights into the chemical environment of the active site and the accessibility of the flavin ring. researchgate.netnih.gov Such studies help to elucidate the roles of specific flavin-protein interactions in catalysis and regulation.

While direct studies of this compound across a wide range of metabolic pathways are not extensively documented, the principles established from its use with model enzymes like phenol hydroxylase are broadly applicable. Understanding how modifications to the flavin cofactor affect enzyme activity can help to map out the functional constraints of flavin-binding sites and the catalytic mechanisms of flavin-dependent enzymes.

Integration in Synthetic Biology and Biotechnology Applications as Biorthogonal Reagents

The concept of using FAD analogs as biorthogonal reagents is a promising area in synthetic biology and biotechnology. nih.gov Biorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the direct use of this compound as a biorthogonal reagent is not yet widely reported, the synthesis of other FAD nucleobase analogs and their successful integration into cellular metabolism lays the groundwork for such applications. nih.govbiorxiv.org

The enzymatic synthesis of FAD analogs using promiscuous enzymes like Methanocaldococcus jannaschii FMN adenylyltransferase (MjFMNAT) has been demonstrated. nih.govbiorxiv.org This opens the possibility of producing this compound in vivo. If a flavoenzyme can be engineered to preferentially bind this compound over the native FAD, it would create a biorthogonal system. The unique reactivity of the thiocyanate (B1210189) group could then be exploited for specific chemical transformations or for the attachment of probes or other molecules within a cellular context.

The development of such systems would enable the study of specific flavoenzymes in their native cellular environment without cross-reactivity with other flavoproteins. This could lead to new diagnostic tools and therapeutic strategies based on the targeted modulation of specific metabolic pathways.

Comparative Studies with Other FAD Analogs in Enzyme Engineering and Design

The study of this compound alongside other FAD analogs is crucial for enzyme engineering and design. researchgate.netnih.gov The comparative analysis of how different substitutions on the flavin ring affect enzyme binding and catalysis provides a roadmap for designing novel enzyme functions.

In the case of phenol hydroxylase, the comparison between this compound and 6-mercapto-FAD revealed important aspects of the active site's reactivity and accessibility. researchgate.netnih.gov This information can be used to engineer enzymes with altered substrate specificities or catalytic activities. For example, by understanding which positions on the flavin ring are tolerant to modification, researchers can introduce new functionalities.

The broader field of FAD analog synthesis has produced a variety of compounds with modifications to the isoalloxazine ring and the adenine moiety. nih.gov These analogs, when incorporated into flavoenzymes, can alter the redox potential of the cofactor, its light-absorbing properties, and its interaction with substrates and inhibitors.

Table 1: Comparison of FAD and its Analogs

| Compound | Key Feature | Application |

|---|---|---|

| Flavin Adenine Dinucleotide (FAD) | Native cofactor | Redox reactions in metabolism |

| This compound | Thiocyanate group at C6 position | Probing enzyme active sites |

| 6-Mercapto-FAD | Mercapto group at C6 position | Probing enzyme active sites |

Computational and Structural Modeling for Predictive Insights into this compound Interactions

While specific computational studies on this compound are not extensively available, the field of computational enzyme modeling offers powerful tools to predict and analyze its interactions with proteins. acs.orgnih.gov Molecular docking and molecular dynamics simulations can be used to model the binding of this compound into the active site of a flavoenzyme. These models can provide insights into the specific protein-flavin interactions and predict how the thiocyanate modification might alter the binding affinity and conformation of the cofactor.

Computational methods can also be used to study the electronic properties of this compound and how these properties are modulated by the protein environment. westmont.edu This can help to explain the experimental observations, such as changes in the redox potential or the spectral properties of the flavin.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the enzymatic reaction mechanism with this compound as the cofactor. This can provide a detailed understanding of how the modification at the C6 position affects the catalytic steps. The integration of computational modeling with experimental data is crucial for gaining a comprehensive understanding of the structure-function relationships of flavoenzymes reconstituted with FAD analogs. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 6-Thiocyanato-flavin adenine dinucleotide | 6-SCN-FAD |

| Flavin adenine dinucleotide | FAD |

| 6-Mercapto-flavin adenine dinucleotide | 6-Mercapto-FAD |

| Flavin mononucleotide | FMN |

| Methanocaldococcus jannaschii FMN adenylyltransferase | MjFMNAT |

| Flavin guanine dinucleotide | FGD |

| Flavin cytosine dinucleotide | FCD |

Q & A

Q. What are the best practices for documenting and archiving raw experimental data in this compound research?

- Methodology : Use standardized templates (e.g., Royal Society of Chemistry guidelines) to record metadata (e.g., instrument settings, calibration dates). Archive raw data in repositories like Zenodo with digital object identifiers (DOIs). Include detailed protocols for reproducibility, such as step-by-step reaction conditions and software parameters .

Key Methodological Considerations

- Data Contradiction Analysis : Iterative hypothesis testing and peer debriefing can resolve conflicting interpretations .

- Cross-Disciplinary Collaboration : Leverage expertise in synthetic chemistry, computational modeling, and bioassay design to address complex research questions .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.